molecular formula C19H17ClN2OS B2786044 2-Chloro-N-(4,5-di-p-tolyl-thiazol-2-yl)-acetamide CAS No. 726157-04-6

2-Chloro-N-(4,5-di-p-tolyl-thiazol-2-yl)-acetamide

Cat. No. B2786044
CAS RN: 726157-04-6
M. Wt: 356.87
InChI Key: SLSYUZOHVBOZMU-UHFFFAOYSA-N
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Description

2-Chloro-N-(4,5-di-p-tolyl-thiazol-2-yl)-acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known by its chemical name, C17H15ClN2OS, and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4,5-di-p-tolyl-thiazol-2-yl)-acetamide is not fully understood. However, it has been shown to selectively bind to protein kinases and inhibit their activity. This inhibition of protein kinase activity can lead to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Chloro-N-(4,5-di-p-tolyl-thiazol-2-yl)-acetamide in lab experiments is its ability to selectively bind to protein kinases. This compound can be used to monitor protein kinase activity in real-time, which can be useful in various research applications. However, one of the limitations of using this compound is its potential toxicity. This compound can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are various future directions for the research and development of 2-Chloro-N-(4,5-di-p-tolyl-thiazol-2-yl)-acetamide. One potential direction is the development of more selective and potent inhibitors of protein kinases. Additionally, this compound can be modified to improve its pharmacokinetic properties and reduce its toxicity. Finally, this compound can be used in combination with other anti-cancer agents to improve their efficacy in treating cancer.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various scientific research fields. This compound can be synthesized using different methods and has been shown to selectively bind to protein kinases, inhibit cell growth and proliferation, and induce apoptosis. Despite its potential applications, this compound has limitations in terms of its toxicity at high concentrations. Future research directions include the development of more selective and potent inhibitors of protein kinases, modification of this compound to improve its pharmacokinetic properties, and use in combination with other anti-cancer agents.

Synthesis Methods

The synthesis of 2-Chloro-N-(4,5-di-p-tolyl-thiazol-2-yl)-acetamide can be achieved using different methods. One of the most common methods is the reaction of 2-amino-4,5-di-p-tolylthiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane at a temperature of around 0-5°C. The resulting product is then purified using column chromatography to obtain the final product.

Scientific Research Applications

2-Chloro-N-(4,5-di-p-tolyl-thiazol-2-yl)-acetamide has been used in various scientific research applications. One of the most common applications is as a fluorescent probe for detecting protein kinase activity. This compound has been shown to selectively bind to protein kinases and can be used to monitor their activity in real-time. Additionally, this compound has been used as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

N-[4,5-bis(4-methylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2OS/c1-12-3-7-14(8-4-12)17-18(15-9-5-13(2)6-10-15)24-19(22-17)21-16(23)11-20/h3-10H,11H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSYUZOHVBOZMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CCl)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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